Cloprostenol

描述

A synthetic prostaglandin F2alpha analog. The compound has luteolytic effects and is used for the synchronization of estrus in cattle.

See also: Latanoprost (related); Travoprost (narrower); Bimatoprost (narrower) ... View More ...

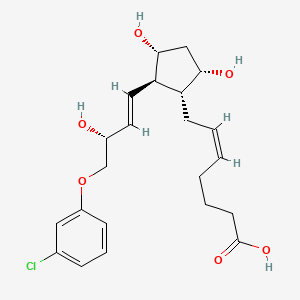

Structure

3D Structure

属性

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGGHXVGBSZVMZ-QIZQQNKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55028-72-3 (mono-hydrochloride salt) | |

| Record name | Cloprostenol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040665927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7048372, DTXSID50860575 | |

| Record name | Cloprostenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-epi Cloprostenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54276-21-0, 40665-92-7, 54276-22-1 | |

| Record name | D-cloprostenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54276-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cloprostenol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040665927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloprostenol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054276210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloprostenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11507 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cloprostenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-epi Cloprostenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cloprostenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOPROSTENOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52EJR3Y9IN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLOPROSTENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4208238832 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthetic Pathways of Cloprostenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloprostenol, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine for the synchronization of estrus and termination of pregnancy. Its complex stereochemical architecture has made it a challenging target for organic synthesis, leading to the development of several innovative synthetic strategies. This technical guide provides an in-depth overview of two prominent synthesis pathways for cloprostenol: a modern chemoenzymatic approach and a classic method commencing from the Corey lactone. Detailed experimental protocols, quantitative data, and visual representations of the synthesis routes and its mechanism of action are presented to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

Prostaglandins are a class of physiologically active lipid compounds that exhibit a wide range of biological activities. Cloprostenol, as a synthetic PGF2α analogue, selectively binds to the prostaglandin F receptor (FP), a G-protein coupled receptor.[1][2] This interaction initiates a signaling cascade that leads to the regression of the corpus luteum, thereby reducing progesterone levels and inducing luteolysis. The intricate structure of cloprostenol, featuring a cyclopentane core with two hydroxylated side chains and specific stereochemistry, necessitates precise and efficient synthetic methodologies. This guide will explore two distinct and significant pathways for its synthesis.

Chemoenzymatic Synthesis of Cloprostenol

A contemporary and highly efficient approach to cloprostenol synthesis employs a combination of chemical and enzymatic transformations. This chemoenzymatic route, developed by Zhu and colleagues in 2021, utilizes key enzymatic reactions to establish crucial stereocenters with high selectivity, leading to a concise and effective synthesis.[3][4]

Synthesis Pathway Overview

The synthesis commences with a readily available bicyclic ketone and proceeds through a series of steps including a Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation and a ketoreductase (KRED)-catalyzed reduction to furnish the cloprostenol core. The final steps involve the installation of the α- and ω-chains via standard organic transformations.

Quantitative Data

The following table summarizes the step-by-step yields for the chemoenzymatic synthesis of cloprostenol.

| Step | Transformation | Reagents and Conditions | Yield (%) |

| 1 | BVMO-catalyzed oxidation | CHMORhodo1, GDH, NADP+, glucose | 99 (ee) |

| 2 | Dechlorination, Prins Reaction, Deformylation | Zn, paraformaldehyde, formic acid | 81 (over 3 steps) |

| 3 | Regioselective p-phenylbenzoylation | p-Phenylbenzoyl chloride, CuCl2, Ad9 | 75 |

| 4 | Oxidation and HWE Olefination | TEMPO, TCCA; Phosphonate, NaOH | 71-75 (over 2 steps) |

| 5 | KRED-catalyzed reduction | ChKRED20, GDH, NADP+, glucose | 91 |

| 6 | Ester Hydrolysis, DIBAL-H reduction, Wittig Olefination | K2CO3; DIBAL-H; Wittig reagent | 44 (over 3 steps) |

| Overall | ~5.9 |

Experimental Protocols

Step 1: BVMO-catalyzed stereoselective oxidation of bicyclic ketone To a solution of the bicyclic ketone (10 mM) in NaPi buffer (50 mM, pH 7.0) is added glucose (60 mM), NADP+ (0.2 mM), FAD (0.05 mM), cell-free extract (CFE) of CHMORhodo1 (20% w/v), and CFE of glucose dehydrogenase (GDH) (15% w/v). The reaction mixture is incubated at 30 °C with shaking. Upon completion, the mixture is extracted with ethyl acetate, and the organic layer is dried and concentrated to afford the lactone intermediate.

Step 5: KRED-catalyzed diastereoselective reduction of enone To a solution of the enone intermediate (10 mM) in KPi buffer (100 mM, pH 7.0) containing DMSO (10% v/v) is added glucose (20 mM), NADP+ (0.2 mM), ChKRED20 (1 mg/mL), and CFE of GDH (15% w/v). The mixture is incubated at 30 °C with shaking. After the reaction is complete, the product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the allylic alcohol.

Cloprostenol Synthesis from Corey Lactone

A well-established and versatile route to prostaglandins, including cloprostenol, utilizes the readily available Corey lactone as a key building block.[1][5][6] This pathway involves the systematic elaboration of the α- and ω-side chains onto the pre-formed cyclopentane core.

Synthesis Pathway Overview

An improved synthesis of (+)-cloprostenol starting from (-)-Corey lactone 4-phenylbenzoate alcohol has been reported with a 26% overall yield in nine steps.[5] This route focuses on efficient transformations and minimizes chromatographic purifications.

Quantitative Data

The following table outlines the reported overall yield for this synthetic route. Step-by-step yields were not individually reported in the primary literature.

| Step | Transformation | Overall Yield (%) |

| 1-9 | Multi-step synthesis from (-)-Corey lactone 4-phenylbenzoate alcohol | 26 |

Experimental Protocols (General Procedures)

Oxidation of the primary alcohol: The primary alcohol of the Corey lactone derivative is oxidized to the corresponding aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.

Horner-Wadsworth-Emmons olefination: The resulting aldehyde is then reacted with a suitable phosphonate ylide in the presence of a base (e.g., NaH) to install the ω-side chain, forming the enone intermediate.

Reduction of the ketone: The ketone functionality in the enone is stereoselectively reduced to the desired alcohol using a reducing agent like sodium borohydride in the presence of a chiral auxiliary or a stereoselective reducing agent.

Lactone reduction and Wittig olefination: The lactone is reduced to the corresponding lactol (hemiacetal) using diisobutylaluminium hydride (DIBAL-H). The final α-side chain is introduced via a Wittig reaction with the appropriate phosphorane.

Mechanism of Action: Cloprostenol Signaling Pathway

Cloprostenol exerts its biological effects by acting as an agonist for the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][2] The activation of the FP receptor initiates a downstream signaling cascade that ultimately leads to luteolysis.

Upon binding of cloprostenol to the FP receptor, the associated Gq protein is activated.[1][2] The activated α-subunit of the Gq protein then stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The elevated intracellular calcium concentration, along with DAG, activates protein kinase C (PKC). These signaling events culminate in the functional and structural regression of the corpus luteum, a process known as luteolysis.

Conclusion

The synthesis of cloprostenol remains a significant topic in medicinal and organic chemistry. The chemoenzymatic route offers a modern, efficient, and highly stereoselective approach, while the synthesis from Corey lactone represents a classic and versatile strategy. Understanding these synthetic pathways, along with the underlying mechanism of action, is crucial for the development of new prostaglandin analogues and for optimizing the production of this important veterinary drug. This guide provides a foundational resource for professionals engaged in these research and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Improved and Efficient Process for the Preparation of (+)-cloprostenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Core Mechanism of Cloprostenol Action in Luteal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloprostenol, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely utilized in veterinary medicine to control the reproductive cycle.[1] Its primary mechanism of action involves the targeted induction of functional and structural regression of the corpus luteum (CL), a transient endocrine gland essential for the maintenance of pregnancy.[2] This technical guide provides a comprehensive overview of the molecular and cellular events initiated by cloprostenol in luteal cells, from receptor binding and signal transduction to the downstream effects on steroidogenesis and apoptosis. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and reproductive biology.

Introduction to Cloprostenol and Luteolysis

The corpus luteum is formed after ovulation and is responsible for producing progesterone, a hormone crucial for establishing and maintaining pregnancy.[2] In the absence of pregnancy, the CL undergoes a process of regression known as luteolysis, which is naturally triggered by the release of PGF2α from the uterus.[2] Cloprostenol, as a synthetic PGF2α analogue, mimics this natural process with high efficacy.[1] By inducing luteolysis, cloprostenol leads to a rapid decline in progesterone levels, initiating the return to estrus and enabling the synchronization of ovulation for breeding purposes.[1][2]

Receptor Binding and Signal Transduction

The action of cloprostenol is initiated by its binding to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR) located on the plasma membrane of luteal cells.[3] The binding of cloprostenol to the FP receptor is stereospecific and of high affinity.

Receptor Binding Affinity

Studies have characterized the binding properties of PGF2α and its analogues to luteal cell membranes. The dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor, with a lower Kd indicating higher affinity.

| Ligand | Tissue/Cell Type | Dissociation Constant (Kd) | Reference |

| PGF2α | Bovine Corpus Luteum Membranes | 1.6 x 10⁻⁹ M (high affinity), 2.4 x 10⁻⁸ M (low affinity) | [3] |

| PGF2α | Bovine Corpus Luteum Membranes | 5 x 10⁻⁸ M | [4] |

| PGF2α | Bovine Corpus Luteum | 6-9 nM | [5] |

| d-Cloprostenol | Bovine Corpus Luteum Cell Membranes | Potency similar to PGF2α, ~150 times more potent than dl-cloprostenol | [6][7] |

Intracellular Signaling Cascade

Upon binding of cloprostenol to the FP receptor, a conformational change in the receptor activates an associated heterotrimeric G-protein of the Gq/11 family. This initiates a cascade of intracellular signaling events:

-

Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates the enzyme phospholipase C.

-

Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid.

-

Generation of Second Messengers: This hydrolysis generates two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]

The following diagram illustrates the initial steps of the cloprostenol signaling pathway.

Downstream Effects on Luteal Cell Function

The generation of IP3 and DAG leads to profound changes in the intracellular environment, ultimately resulting in the functional and structural regression of the luteal cells.

Calcium Mobilization

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), a major intracellular calcium store. This binding triggers the release of stored Ca²⁺ into the cytoplasm, leading to a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i).[8][9] This increase in [Ca²⁺]i is a critical event in mediating the luteolytic effects of cloprostenol.

| Cell Type | Resting [Ca²⁺]i | PGF2α-induced [Ca²⁺]i | Fold Increase | Time to Peak | Reference |

| Rat Luteal Cells | 113 ± 6.4 nM | - | 4.6 ± 0.2 | 29.3 ± 1.0 sec | [10] |

| Ovine Large Luteal Cells | 62 ± 5 nM | 152 ± 6 nM | ~2.5 | Rapid | [11] |

| Bovine Luteal Cells | - | - | ~2-3 | < 30 sec | [8] |

Activation of Protein Kinase C (PKC)

Diacylglycerol (DAG), the other second messenger, remains in the plasma membrane and, in conjunction with the increased intracellular calcium, activates protein kinase C (PKC). Activated PKC then phosphorylates a variety of downstream target proteins, influencing numerous cellular processes, including gene expression and enzyme activity.

The following diagram depicts the downstream signaling pathways leading to functional luteolysis.

Inhibition of Steroidogenesis

A primary functional effect of cloprostenol is the rapid inhibition of progesterone synthesis. This is achieved through multiple mechanisms, including:

-

Reduced Expression of Steroidogenic Genes: While some studies show no immediate change in the mRNA expression of key steroidogenic enzymes like StAR, HSD3B, and CYP11A1 after short-term cloprostenol treatment, prolonged exposure leads to their downregulation.[2][12]

-

Disruption of Cholesterol Transport: The elevated intracellular calcium and PKC activation can interfere with the transport of cholesterol into the mitochondria, a rate-limiting step in steroidogenesis.

The functional regression, characterized by decreased progesterone production, is a hallmark of cloprostenol's action.[2][13]

Induction of Apoptosis

In addition to functional regression, cloprostenol induces structural regression of the corpus luteum through the activation of programmed cell death, or apoptosis. Key events in this process include:

-

Activation of Caspases: The signaling cascade initiated by cloprostenol leads to the activation of executioner caspases, such as caspase-3, which are central to the apoptotic process.[14]

-

DNA Fragmentation: Activated caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to elucidate the mechanism of action of cloprostenol in luteal cells.

Luteal Cell Culture

-

Objective: To isolate and maintain viable luteal cells for in vitro studies.

-

Methodology:

-

Corpora lutea are collected from ovaries, typically from bovine or ovine sources.

-

The tissue is minced and subjected to enzymatic digestion, commonly using collagenase, to dissociate the cells.

-

The dispersed cells are washed and filtered to remove undigested tissue.

-

Cells are plated in culture dishes with an appropriate medium (e.g., DMEM/F-12) supplemented with serum and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[15]

-

Progesterone Radioimmunoassay (RIA)

-

Objective: To quantify the concentration of progesterone secreted by luteal cells in culture.

-

Methodology:

-

Culture medium is collected from treated and untreated luteal cells.

-

A known amount of radiolabeled progesterone (e.g., ³H-progesterone) is added to the samples.

-

A specific antibody against progesterone is introduced, which binds to both the labeled and unlabeled progesterone in a competitive manner.

-

The antibody-bound progesterone is separated from the free progesterone.

-

The radioactivity of the bound fraction is measured using a scintillation counter.

-

The concentration of progesterone in the samples is determined by comparing the results to a standard curve generated with known concentrations of progesterone.[16]

-

Real-Time Quantitative PCR (RT-qPCR)

-

Objective: To measure the relative mRNA expression levels of target genes in luteal cells.

-

Methodology:

-

Total RNA is extracted from luteal cells using a commercial kit.

-

The quality and quantity of the RNA are assessed.

-

RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

The cDNA is used as a template for PCR amplification with gene-specific primers for the target genes (e.g., StAR, HSD3B, CASP3) and a reference gene (e.g., GAPDH, ACTB).

-

The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the reference gene.[17]

-

Intracellular Calcium Measurement

-

Objective: To measure changes in intracellular calcium concentration in response to cloprostenol treatment.

-

Methodology:

-

Luteal cells are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM.

-

The cells are then washed to remove excess dye.

-

The cells are placed on the stage of a fluorescence microscope equipped with a system for alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).

-

Baseline fluorescence is recorded before the addition of cloprostenol.

-

Cloprostenol is added, and the changes in fluorescence intensity at the two excitation wavelengths are recorded over time.

-

The ratio of the fluorescence intensities is calculated and converted to intracellular calcium concentration using a standard calibration curve.[10][11]

-

Caspase-3 Activity Assay

-

Objective: To measure the activity of caspase-3, a key executioner of apoptosis.

-

Methodology:

-

Luteal cells are lysed to release their intracellular contents.

-

The cell lysate is incubated with a specific caspase-3 substrate that is conjugated to a colorimetric or fluorometric reporter molecule (e.g., DEVD-pNA).[18]

-

If active caspase-3 is present in the lysate, it will cleave the substrate, releasing the reporter molecule.

-

The amount of released reporter is quantified using a spectrophotometer or fluorometer.

-

The caspase-3 activity is proportional to the amount of signal generated.[19][20]

-

The following diagram provides a workflow for studying the effects of cloprostenol on luteal cells.

Conclusion

The mechanism of action of cloprostenol in luteal cells is a well-defined process initiated by its binding to the FP receptor. This triggers a Gq/11-PLC-mediated signaling cascade, leading to increased intracellular calcium and activation of PKC. These intracellular events culminate in the inhibition of progesterone synthesis and the induction of apoptosis, resulting in the functional and structural demise of the corpus luteum. A thorough understanding of these molecular pathways is crucial for the continued development and refinement of reproductive management strategies in veterinary medicine and provides a valuable model for studying G-protein coupled receptor signaling and cell fate determination.

References

- 1. researchgate.net [researchgate.net]

- 2. Cloprostenol, a synthetic analog of prostaglandin F2α induces functional regression in cultured luteal cells of felids† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Properties of prostaglandin F2alpha receptors in bovine corpus luteum cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Occurrence and properties of a prostaglandin F2alpha receptor in bovine corpora lutea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. Prostaglandin F2 alpha stimulates phosphatidylinositol 4,5-bisphosphate hydrolysis and mobilizes intracellular Ca2+ in bovine luteal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prostaglandin F2 alpha releases calcium from a thapsigargin-sensitive pool in ovine large luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of prostaglandin F2 alpha on cytosolic free calcium ion concentrations in rat luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prostaglandin F2 alpha-induced calcium transient in ovine large luteal cells: I. Alterations in cytosolic-free calcium levels and calcium flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Prostaglandin F2 alpha-induced calcium transient in ovine large luteal cells: II. Modulation of the transient and resting cytosolic free calcium alters progesterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Hormone secretion by monolayer cultures of human luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Progesterone secretion by primary cultures of rat luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. abcam.com [abcam.com]

- 19. mpbio.com [mpbio.com]

- 20. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

The Genesis of a Potent Luteolysin: An In-depth Technical Guide to the Discovery and Development of Cloprostenol

A comprehensive overview for researchers, scientists, and drug development professionals on the history, mechanism of action, and pivotal experimental findings in the development of the synthetic prostaglandin F2α analogue, cloprostenol.

Introduction

Cloprostenol, a synthetic analogue of prostaglandin F2α (PGF2α), has become an indispensable tool in veterinary medicine for the reproductive management of livestock.[1][2] Its potent luteolytic activity, which induces the regression of the corpus luteum, allows for the synchronization of estrus, induction of parturition, and treatment of various reproductive disorders.[2][3][4] This technical guide delves into the discovery and historical development of cloprostenol, detailing its mechanism of action, key experimental data, and the scientific milestones that established its role in animal health.

The Dawn of Prostaglandin Analogues: Discovery and History

The journey to cloprostenol's development began with the initial discovery and characterization of prostaglandins in the 1930s by researchers like M.W. Goldblatt and von Euler.[5] However, it wasn't until the 1960s that extensive research into their biological functions gained momentum.[5] A pivotal moment came with the discovery that PGF2α possesses potent luteolytic properties, capable of regressing the corpus luteum.[5] This finding opened the door for therapeutic applications in reproductive control.

Imperial Chemical Industries (ICI) in the United Kingdom was at the forefront of developing synthetic PGF2α analogues to enhance potency and stability compared to the naturally occurring molecule.[5][6] This research led to the synthesis of cloprostenol, initially designated as ICI 80,996.[7][8][9][10] Cloprostenol emerged as a robust luteolytic agent, demonstrating significantly higher potency than its natural counterpart in preclinical studies.[11] Its development marked a significant advancement in veterinary reproductive pharmacology, offering a reliable method for controlling the estrous cycle in various species.[2]

The chemical synthesis of cloprostenol is typically achieved through a racemic process, resulting in a mixture of two enantiomers: the dextrorotatory (d-cloprostenol) and the levorotatory (l-cloprostenol).[3] Subsequent research revealed that the luteolytic activity is primarily attributed to the d-enantiomer, which is also referred to as (+)-cloprostenol.[3][12] This discovery has led to the development of products containing the pure active enantiomer, allowing for a reduction in the therapeutic dose.[3][12]

Mechanism of Action: Targeting the Prostaglandin F2α Receptor

Cloprostenol exerts its biological effects by acting as a potent agonist of the prostaglandin F2α receptor (FP receptor).[7] This G-protein coupled receptor is found in various tissues, with high expression in the corpus luteum and the myometrium.

Signaling Pathway of Cloprostenol

Upon binding to the FP receptor, cloprostenol initiates a conformational change that activates the Gq alpha subunit of the associated G protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated intracellular Ca²⁺ levels, along with DAG, activate protein kinase C (PKC). This signaling cascade ultimately leads to the functional and morphological regression of the corpus luteum (luteolysis) and stimulates myometrial contractions.[13]

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy, pharmacokinetics, and receptor binding of cloprostenol.

Table 1: Therapeutic Dosages of Cloprostenol in Veterinary Species

| Species | Racemic Cloprostenol Dose | R-Cloprostenol Dose | Route of Administration |

| Cattle | 500 µg[3] | 150 µg[3] | Intramuscular[3] |

| Pigs | 175 µg[3] | 75 µg[3] | Intramuscular[3] |

| Horses | 250-500 µg | Not specified | Intramuscular |

| Goats | Not specified | Not specified | Intramuscular[4] |

Table 2: Pharmacokinetic Parameters of Cloprostenol

| Species | Parameter | Value |

| Dairy Cows (Racemic) | Time to Peak Plasma Concentration | 30 minutes[3] |

| Elimination Half-life (T1/2β) | 3 hours[3] | |

| Primary Route of Excretion | Urine (52.5 ± 4.8 %)[3] | |

| Sows (R-Cloprostenol) | Time to Peak Plasma Concentration | 30-80 minutes[3] |

| Elimination Half-life (T1/2β) | 3 hours 10 minutes[3] | |

| Rats (Racemic) | Excretion within 48 hours | 60% in urine, 14% in feces[3] |

Table 3: Receptor Binding Affinity

| Compound | Relative Potency in Inhibiting [³H]PGF2α Binding (Corpus Luteum) |

| d-Cloprostenol | Equipotent to PGF2α[14][15] |

| dl-Cloprostenol | ~150 times less potent than d-cloprostenol and PGF2α[14][15] |

| PGE1 | ~280 times less potent than d-cloprostenol and PGF2α[14][15] |

Key Experimental Protocols

The development and validation of cloprostenol involved numerous in vivo and in vitro studies. Below are generalized methodologies for key experiments.

In Vivo Luteolysis and Estrus Synchronization in Cattle

Objective: To determine the efficacy of cloprostenol in inducing luteolysis and synchronizing estrus in cattle.

Methodology:

-

Animal Selection: A cohort of non-pregnant, cycling beef or dairy cattle with a palpable corpus luteum is selected.

-

Treatment Groups: Animals are randomly assigned to a treatment group (e.g., intramuscular injection of 500 µg cloprostenol) and a control group (e.g., saline injection).

-

Administration: The assigned treatment is administered via deep intramuscular injection.

-

Estrus Detection: Following administration, animals are closely observed for signs of estrus (e.g., standing to be mounted, increased activity) at regular intervals (e.g., every 6-12 hours).

-

Blood Sampling: Blood samples are collected at baseline and at specified time points post-injection (e.g., 0, 24, 48, 72, 96 hours) to measure serum progesterone concentrations.

-

Data Analysis: The percentage of animals exhibiting estrus, the time to onset of estrus, and the decline in progesterone concentrations are compared between the treatment and control groups.

Experimental Workflow for Estrus Synchronization

References

- 1. Cloprostenol - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. interchemie.com [interchemie.com]

- 5. beefrepro.org [beefrepro.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Artificial insemination of subtropical commercial beef cattle following synchronization with cloprostenol (ICI 80996): II. Estrous response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of abortion in feedlot heifers with cloprostenol (ICI 80, 996) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Induction of parturition in the sow with a prostaglandin analogue (I.C.I. 80996) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. content.labscoop.com [content.labscoop.com]

- 12. apvma.gov.au [apvma.gov.au]

- 13. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]

- 14. scilit.com [scilit.com]

- 15. Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

cloprostenol signaling cascade in the corpus luteum

An In-depth Technical Guide to the Cloprostenol Signaling Cascade in the Corpus Luteum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloprostenol, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine to control reproductive cycles.[1][2] Its primary function is to induce the regression of the corpus luteum (CL), a transient endocrine gland essential for producing progesterone and maintaining pregnancy.[1] The process of luteolysis involves a rapid decrease in progesterone synthesis (functional luteolysis) followed by the structural demise of the luteal tissue through apoptosis (structural luteolysis).[3] Understanding the intricate signaling cascade initiated by cloprostenol is critical for optimizing its use and for the development of novel reproductive therapeutics. This guide provides a detailed examination of the molecular mechanisms, quantitative data from key studies, experimental protocols, and visual pathways involved in cloprostenol-induced luteolysis.

Core Signaling Pathway

The luteolytic action of cloprostenol is initiated by its binding to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR) located on the plasma membrane of luteal cells, particularly the large luteal cells.[4][5] This binding event triggers a cascade of intracellular signaling events that culminate in the cessation of progesterone production and programmed cell death.

The canonical signaling pathway activated by the cloprostenol-FP receptor complex involves the Gαq/11 subunit of the heterotrimeric G-protein.[4] This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

-

IP3 and Calcium Mobilization : IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytosol. This sharp increase in intracellular Ca2+ is a pivotal event in luteolysis, contributing to both acute inhibition of steroidogenesis and the activation of apoptotic pathways.[4][6][7]

-

DAG and PKC Activation : DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[4][6] Activated PKC phosphorylates a multitude of downstream target proteins, leading to the inhibition of progesterone synthesis and the promotion of apoptosis.

Beyond the primary PLC-Ca2+/PKC axis, cloprostenol signaling also engages other pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK), and pathways involving inflammatory cytokines.[4] These parallel pathways contribute to the multifaceted process of luteal regression, which includes changes in gene expression, recruitment of immune cells, and alterations in blood flow.[4]

// Connections Cloprostenol -> FP_Receptor [color="#202124"]; FP_Receptor -> G_Protein [label="Activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; G_Protein -> PLC [label="Activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; PLC -> PIP2 [label="Hydrolyzes", fontsize=8, fontcolor="#5F6368", color="#202124", dir=back]; PIP2 -> DAG [color="#202124"]; PIP2 -> IP3 [color="#202124"];

DAG -> PKC [label="Activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; IP3 -> ER [label="Binds to\nReceptor", fontsize=8, fontcolor="#5F6368", color="#202124"]; ER -> Ca_Increase [label="Releases Ca2+", fontsize=8, fontcolor="#5F6368", color="#202124"]; Ca_Increase -> PKC [label="Co-activates", fontsize=8, fontcolor="#5F6368", color="#202124"];

PKC -> Functional_Luteolysis [color="#202124"]; Ca_Increase -> Functional_Luteolysis [color="#202124"];

PKC -> Gene_Expression [color="#202124"]; Ca_Increase -> Structural_Luteolysis [color="#202124"]; Gene_Expression -> Structural_Luteolysis [color="#202124"]; }

Caption: Core signaling pathway of cloprostenol in luteal cells.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of cloprostenol and PGF2α on the corpus luteum.

Table 1: Receptor Binding and Affinity

| Species | Ligand | Receptor Parameter | Value | Reference |

|---|---|---|---|---|

| Pig | [3H]PGF2α | High-Affinity Kd | 19-64 nM | [8] |

| Pig | [3H]PGF2α | Low-Affinity Kd | 262-3103 nM | [8] |

| Pig | [3H]PGF2α | Receptor Sites (Day 6-8 CL) | 0.6 x 106 / large cell | [8] |

| Pig | [3H]PGF2α | Receptor Sites (Day 13 CL) | 4.6 x 106 / large cell |[8] |

Table 2: Effective Doses and Physiological Responses

| Species | Agent | Dose | Effect | Time to Effect | Reference |

|---|---|---|---|---|---|

| Human | Cloprostenol | 1 µg/mL (in vitro) | Initial depression of progesterone | - | [9] |

| Dairy Cow | Cloprostenol | 500 µg | Lower progesterone vs. dinoprost | First 12 hours | [10] |

| Dairy Cow | Cloprostenol | 500 µg | Time to complete luteolysis | 29.1 ± 1.1 hours | [10] |

| Dairy Cow | Cloprostenol | 500 µg | Time to ovulation | 101 hours | [10] |

| Marmoset | Cloprostenol | N/A | Progesterone fall to <50% | Within 1 hour | [11] |

| Buffalo Cow | PGF2α | Luteolytic Dose | Decrease in circulating progesterone | Within 1 hour | [3] |

| Guinea Pig | Cloprostenol | 0.30 mg/animal | Onset of estrus | 46.9 hours |[12] |

Table 3: Gene Expression Changes Post-Treatment

| Species | Gene | Time Post-PGF2α | Regulation | Reference |

|---|---|---|---|---|

| Buffalo Cow | Bax (pro-apoptotic) | 18 hours | Significant Increase | [3] |

| Buffalo Cow | Bcl-2 (anti-apoptotic) | 18 hours | Unchanged | [3] |

| Felid | StAR, HSD3B, CYP11A1 | 2 days | No influence | [13] |

| Felid | PTGFR (FP Receptor) | 2 days | Significant Change | [13] |

| Felid | CASP3, FAS | 2 days | No influence |[13] |

Detailed Experimental Protocols

This section provides an overview of methodologies for key experiments used to elucidate the cloprostenol signaling cascade.

Protocol 1: In Vitro Superfusion of Luteal Tissue

This protocol is adapted from methodologies used to study the direct effects of secretagogues on luteal tissue.[9]

-

Tissue Preparation : Corpora lutea are excised from the ovary and immediately placed in ice-cold superfusion medium (e.g., Medium 199). The tissue is then sliced into thin sections (approx. 300 µm).

-

Superfusion System Setup : Tissue slices are placed in a superfusion chamber maintained at 37°C. The chamber is continuously perfused with oxygenated (95% O2, 5% CO2) Medium 199 at a constant flow rate.

-

Acclimatization : The tissue is allowed to acclimatize in the chamber with medium alone for a stabilization period (e.g., 2-3 hours), during which the superfusate is collected at regular intervals to establish a baseline secretion rate for hormones.

-

Treatment : A solution of cloprostenol (e.g., 1 µg/mL) in Medium 199 is introduced into the superfusion chamber for the desired treatment period.

-

Sample Collection : Superfusate fractions are collected continuously at set intervals (e.g., every 15-30 minutes) throughout the experiment.

-

Analysis : The collected fractions are stored at -20°C until analysis. Concentrations of progesterone, estradiol, and prostaglandins in the superfusate are determined using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

Protocol 2: Radioligand Binding Assay for FP Receptors

This protocol is based on methods for characterizing PGF2α receptors on dispersed luteal cells.[8]

-

Luteal Cell Isolation : Corpora lutea are minced and subjected to enzymatic dissociation using collagenase in a suitable buffer (e.g., Medium 199) with gentle agitation at 37°C. The resulting cell suspension is filtered to remove undigested tissue.

-

Incubation : A defined number of luteal cells are incubated with a radiolabeled ligand, such as [3H]PGF2α, in an assay buffer at a specific pH (e.g., pH 5.75) and temperature (e.g., 30°C) for a time sufficient to reach binding equilibrium (e.g., 45 minutes).

-

Competition Assay : To determine binding specificity and affinity (Kd), parallel incubations are performed with increasing concentrations of unlabeled cloprostenol or PGF2α.

-

Non-Specific Binding : To quantify non-specific binding, a separate set of incubations is performed in the presence of a large excess of unlabeled ligand.

-

Separation : The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound from free radioligand. The filters are washed quickly with ice-cold buffer.

-

Quantification : The radioactivity retained on the filters is measured by liquid scintillation counting. Specific binding is calculated by subtracting non-specific binding from total binding. Data are analyzed using Scatchard analysis or non-linear regression to determine Kd and Bmax (maximum number of binding sites).

// Connections Animal_Model -> Treatment [color="#202124"]; Treatment -> Tissue_Collection [color="#202124"]; Tissue_Collection -> Cell_Isolation [color="#202124"]; Cell_Isolation -> Cell_Culture [color="#202124"];

Tissue_Collection -> Gene_Expression [color="#202124", style=dashed]; Tissue_Collection -> Protein_Analysis [color="#202124", style=dashed];

Cell_Culture -> Hormone_Assay [color="#202124"]; Cell_Culture -> Cell_Viability [color="#202124"]; }

Caption: A generalized workflow for luteolysis research.

Conclusion

The is a complex and tightly regulated process involving the coordinated action of G-protein coupled receptors, second messengers, protein kinases, and changes in gene expression. The primary pathway through Gαq/11, PLC, IP3, and DAG drives the critical events of Ca2+ mobilization and PKC activation, which together orchestrate the decline in progesterone synthesis and the induction of apoptosis. This detailed understanding is fundamental for professionals in reproductive science and drug development, enabling the refinement of hormonal therapies and the exploration of new targets for modulating reproductive function.

References

- 1. nbinno.com [nbinno.com]

- 2. Cloprostenol - Wikipedia [en.wikipedia.org]

- 3. Profiling of Luteal Transcriptome during Prostaglandin F2-Alpha Treatment in Buffalo Cows: Analysis of Signaling Pathways Associated with Luteolysis | PLOS One [journals.plos.org]

- 4. Early transcriptome responses of the bovine midcycle corpus luteum to prostaglandin F2α includes cytokine signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostaglandin F(2alpha) receptor in the corpus luteum: recent information on the gene, messenger ribonucleic acid, and protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Prostaglandin F2 alpha receptors on enzyme-dissociated pig luteal cells throughout the estrous cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of cloprostenol on human luteal steroid and prostaglandin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Luteolytic effects of cloprostenol sodium in lactating dairy cows treated with G6G/Ovsynch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of the luteolytic action of gonadotrophin-releasing hormone antagonist and cloprostenol, and the ability of human chorionic gonadotrophin and melatonin to override their luteolytic effects in the marmoset monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cloprostenol effect with and without male stimulation on oestrus synchronization in Peru guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to Cloprostenol Receptor Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the receptor binding characteristics of cloprostenol, a synthetic analogue of prostaglandin F2α (PGF2α). Cloprostenol is a potent luteolytic agent widely used in veterinary medicine.[1] Its biological activity is primarily mediated through high-affinity binding to the Prostaglandin F Receptor (FP), a G protein-coupled receptor (GPCR).[2] Understanding the binding affinity and receptor interaction of cloprostenol is critical for pharmacology research and the development of novel therapeutics targeting the prostanoid receptor family.

Quantitative Binding Affinity Data

Cloprostenol's interaction with the FP receptor is characterized by high affinity and stereospecificity. The dextrorotatory enantiomer, (+)-cloprostenol (or d-cloprostenol), is the biologically active form, exhibiting significantly greater potency than the racemic mixture (dl-cloprostenol).[1][3] While direct Ki values from competitive binding assays are not consistently reported across literature, functional assays and relative potency studies confirm its high affinity.

For context, the binding affinities of related PGF2α analogues are also included.

| Compound | Receptor | Affinity / Potency | Cell Type / Tissue | Radioligand / Assay Type | Reference |

| (+)-Cloprostenol | FP | IC50: 3 pM | Newborn Rat Adipocyte Precursors | Functional Assay (Inhibition of Differentiation) | [2][4] |

| d-Cloprostenol | PGF2α | Equipotent to PGF2α; ~150x more potent than dl-cloprostenol | Bovine Corpus Luteum Membranes | [3H]PGF2α Competitive Binding | [3][5] |

| d-Cloprostenol | PGF2α | ~10x more potent than dl-cloprostenol | Bovine Myometrial Cell Membranes | [3H]PGF2α Competitive Binding | [3] |

| Travoprost acid | FP | Ki: 35 ± 5 nM | Recombinant (HEK-293 cells) | Competitive Binding | [6] |

| Latanoprost acid | FP | Ki: 98 nM | Recombinant (HEK-293 cells) | Competitive Binding | [6] |

| Bimatoprost acid | FP | Ki: 83 nM | Recombinant (HEK-293 cells) | Competitive Binding | [6] |

FP Receptor Signaling Pathway

Cloprostenol acts as an agonist at the FP receptor. The FP receptor is canonically coupled to the Gq alpha subunit of the heterotrimeric G protein.[7] Agonist binding initiates a signaling cascade that leads to the activation of Phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC), leading to various downstream cellular responses, including smooth muscle contraction and gene expression changes.[2][7]

Experimental Protocols: Competitive Radioligand Binding Assay

Competitive binding assays are the gold standard for determining the binding affinity (Ki) of an unlabeled compound (like cloprostenol) by measuring its ability to displace a radiolabeled ligand from its receptor.[8][9]

Materials

-

Receptor Source: Cell membranes prepared from tissues expressing the FP receptor (e.g., bovine corpus luteum) or from cell lines stably expressing the recombinant human FP receptor (e.g., HEK-293).[3]

-

Radioligand: [3H]Prostaglandin F2α ([3H]PGF2α) at a concentration near its Kd.

-

Competitor: Unlabeled d-cloprostenol, prepared in a series of dilutions.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filters: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Cocktail: For quantifying radioactivity.

Membrane Preparation

-

Homogenize tissue or cultured cells in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.

-

Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation step.

-

Resuspend the final pellet in assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

Assay Procedure

-

Set up the assay in a 96-well plate. For each concentration of the competitor, prepare tubes for total binding, non-specific binding, and competitor binding.

-

Total Binding: Add membrane preparation, a fixed concentration of [3H]PGF2α, and assay buffer.

-

Non-Specific Binding (NSB): Add membrane preparation, [3H]PGF2α, and a high concentration of unlabeled PGF2α to saturate all specific binding sites.

-

Competitor Binding: Add membrane preparation, [3H]PGF2α, and varying concentrations of unlabeled d-cloprostenol.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filter plate, separating the bound radioligand (trapped on the filter) from the free radioligand.

-

Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound ligand.

-

Dry the filters, add scintillation cocktail, and quantify the retained radioactivity using a scintillation counter.

Data Analysis

-

Calculate Specific Binding by subtracting the non-specific binding counts from the total binding and competitor binding counts.

-

Plot the specific binding data as a function of the log concentration of d-cloprostenol.

-

Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of cloprostenol that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. caymanchem.com [caymanchem.com]

- 3. Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (+)-Cloprostenol methyl ester - Biochemicals - CAT N°: 10010115 [bertin-bioreagent.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

The Biological Activities of Cloprostenol Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloprostenol sodium, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent with significant applications in veterinary and reproductive medicine.[1][2] Its primary biological activity lies in its ability to induce functional and morphological regression of the corpus luteum, thereby manipulating the estrous cycle.[1][3] This technical guide provides an in-depth overview of the biological activities of cloprostenol sodium, focusing on its mechanism of action, pharmacokinetics, and physiological effects. The document summarizes key quantitative data, outlines detailed experimental protocols for its study, and visualizes associated signaling pathways and experimental workflows.

Introduction

Cloprostenol sodium is a structural analogue of the naturally occurring prostaglandin F2α.[1][2][3] Prostaglandins are a group of lipid compounds that are derived enzymatically from fatty acids and have important physiological effects in the body. Cloprostenol sodium is specifically designed to mimic the actions of PGF2α, but with a longer half-life and greater resistance to metabolism, enhancing its therapeutic efficacy.[4] Its principal use is in the veterinary field for the synchronization of estrus, treatment of reproductive disorders such as luteal cysts and pyometra, and the induction of parturition or abortion.[3][5][6] The optically active (R)-enantiomer, d-cloprostenol, is responsible for the majority of its biological activity.[7]

Mechanism of Action: Prostaglandin F2α Receptor (FP) Agonism

Cloprostenol sodium exerts its biological effects by acting as a selective agonist for the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[8][9][10] The binding of cloprostenol sodium to the FP receptor initiates a cascade of intracellular signaling events, primarily through the Gq/11 family of G proteins.

Signaling Pathway

Upon agonist binding, the activated FP receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein. This leads to the dissociation of the Gαq subunit from the βγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[11] The resulting increase in cytosolic Ca2+ concentration is a key event in mediating many of the physiological effects of cloprostenol sodium, including smooth muscle contraction. DAG, in conjunction with elevated intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, further contributing to the cellular response.

Quantitative Data

The biological activity of cloprostenol sodium can be quantified through various parameters, including its binding affinity for the FP receptor, its pharmacokinetic properties, and its dose-dependent physiological effects.

Receptor Binding Affinity and Potency

| Parameter | Value | Species/Tissue | Reference |

| Relative Potency (d-cloprostenol vs. dl-cloprostenol) | ~150x higher | Bovine Corpus Luteum | [12][13] |

| Relative Potency (d-cloprostenol vs. dl-cloprostenol) | ~10x higher | Bovine Myometrium | [12][13] |

| EC50 for Uterine Contraction | 0.73 ± 0.01 nM | Rat |

Pharmacokinetic Parameters

Cloprostenol sodium exhibits a longer half-life compared to the endogenous PGF2α, which is rapidly metabolized.[4] This extended duration of action contributes to its clinical efficacy.

| Parameter | Value | Species | Route of Administration | Reference |

| Half-life (t½) | ~3 hours | Sows | Intramuscular | [14][15] |

| Time to Peak Plasma Concentration (Tmax) | 30-80 minutes | Sows | Intramuscular | |

| Peak Plasma Concentration (Cmax) | ~2 µg/L (75 µg dose) | Sows | Intramuscular |

Dose-Response in Luteolysis

The luteolytic effect of cloprostenol sodium is dose-dependent and varies across species.

| Species | Effective Luteolytic Dose | Route of Administration | Reference |

| Cattle | 500 µg | Intramuscular | [16] |

| Horses (Thoroughbreds) | 250-500 µg | Intramuscular | [16] |

| Donkeys | 37.5 µg (low dose) | Intramuscular | [12] |

| Pigs | 175 µg | Intramuscular | [7] |

| Dogs | 2.5 µg/kg (multiple doses) | Subcutaneous | [7] |

Key Biological Activities

Luteolysis

The primary and most well-characterized biological activity of cloprostenol sodium is the induction of luteolysis, the regression of the corpus luteum (CL).[1] The CL is a transient endocrine structure that produces progesterone, a hormone essential for the maintenance of pregnancy. By causing the demise of the CL, cloprostenol sodium leads to a rapid decline in progesterone levels, which in turn initiates the follicular phase of the estrous cycle, leading to estrus and ovulation.[1][17] This effect is the basis for its use in estrus synchronization in livestock.[5]

Myometrial Contraction

Cloprostenol sodium stimulates the contraction of the myometrium (uterine smooth muscle). This uterotonic effect is a direct consequence of the increased intracellular calcium levels initiated by FP receptor activation. This activity is utilized clinically for the induction of parturition and the expulsion of uterine contents, such as in the treatment of pyometra or for the termination of pregnancy.[18]

Other Biological Effects

Beyond its effects on the reproductive system, PGF2α and its analogues can influence other physiological processes, including:

-

Intraocular Pressure: FP receptor agonists are used in the treatment of glaucoma to reduce intraocular pressure.

-

Cardiovascular System: PGF2α can have effects on blood pressure and platelet aggregation.[19]

-

Inflammation: Prostaglandins are key mediators of inflammation.

Experimental Protocols

The study of cloprostenol sodium's biological activities involves a range of in vitro and in vivo experimental techniques.

Radioligand Binding Assay for FP Receptor

This protocol outlines a competitive binding assay to determine the affinity of cloprostenol sodium for the FP receptor.

Objective: To determine the inhibitory constant (Ki) of cloprostenol sodium for the FP receptor.

Materials:

-

Cell membranes prepared from tissues or cells expressing the FP receptor (e.g., bovine corpus luteum, HEK293 cells transfected with the FP receptor).

-

Radiolabeled PGF2α (e.g., [3H]PGF2α).

-

Unlabeled cloprostenol sodium.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation to each well.

-

Competition: Add increasing concentrations of unlabeled cloprostenol sodium to the wells.

-

Radioligand Addition: Add a fixed concentration of [3H]PGF2α to all wells.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [3H]PGF2α against the logarithm of the cloprostenol sodium concentration. Determine the IC50 value (the concentration of cloprostenol sodium that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol describes a method to measure changes in intracellular calcium concentration in response to cloprostenol sodium.

Objective: To quantify the increase in intracellular calcium ([Ca2+]i) following FP receptor activation by cloprostenol sodium.

Materials:

-

Cultured cells expressing the FP receptor.

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Cloprostenol sodium.

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Fluorescence plate reader with injection capabilities.

Procedure:

-

Cell Culture: Plate cells in a 96-well plate and grow to confluence.

-

Dye Loading: Incubate the cells with the calcium indicator dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C. The AM ester form of the dye allows it to cross the cell membrane.

-

Washing: Wash the cells with assay buffer to remove excess extracellular dye.

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.

-

Agonist Injection: Inject a specific concentration of cloprostenol sodium into the wells.

-

Kinetic Measurement: Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

Data Analysis: Calculate the change in fluorescence intensity from baseline to the peak response. This change is proportional to the increase in [Ca2+]i. Dose-response curves can be generated by testing a range of cloprostenol sodium concentrations.

In Vivo Luteolysis Induction in Cattle

This protocol provides a framework for an in vivo study to assess the luteolytic efficacy of cloprostenol sodium in cattle.

Objective: To evaluate the effect of cloprostenol sodium on corpus luteum regression and progesterone levels in cows.

Materials:

-

Cycling, non-pregnant cows with a palpable corpus luteum.

-

Cloprostenol sodium for injection.

-

Ultrasound equipment with a rectal probe.

-

Blood collection tubes (e.g., for serum or plasma).

-

Progesterone assay kit (e.g., RIA or ELISA).

Procedure:

-

Animal Selection: Select a cohort of healthy, cycling cows. Confirm the presence of a mature corpus luteum (typically 5-17 days post-estrus) via transrectal ultrasonography.

-

Baseline Measurements:

-

Measure the diameter of the corpus luteum using ultrasound.

-

Collect a blood sample to determine the baseline progesterone concentration.

-

-

Treatment: Administer a single intramuscular injection of cloprostenol sodium at the desired dose (e.g., 500 µg). A control group should receive a saline injection.

-

Post-Treatment Monitoring:

-

Perform daily or twice-daily ultrasound examinations to monitor the size and vascularity of the corpus luteum.

-

Collect blood samples at regular intervals (e.g., 0, 24, 48, 72, and 96 hours post-treatment) to measure progesterone concentrations.

-

-

Estrus Detection: Monitor the cows for signs of estrus (e.g., standing to be mounted) following the expected drop in progesterone.

-

Data Analysis: Compare the changes in corpus luteum diameter and progesterone concentrations between the treatment and control groups. Successful luteolysis is typically defined as a significant reduction in CL size and a drop in progesterone levels to below a certain threshold (e.g., <1 ng/mL).

Conclusion

Cloprostenol sodium is a potent and selective agonist of the prostaglandin F2α receptor, with well-defined biological activities centered on luteolysis and myometrial contraction. Its favorable pharmacokinetic profile has established it as a valuable tool in veterinary reproductive management. A thorough understanding of its mechanism of action, quantitative effects, and the experimental methods used for its characterization is crucial for its effective and safe use in clinical practice and for the development of new therapeutic applications. Further research may continue to elucidate the more subtle aspects of its signaling pathways and explore its potential in other physiological systems.

References

- 1. Receptor-Ligand Binding Assays [labome.com]

- 2. Cloprostenol - Wikipedia [en.wikipedia.org]

- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 4. izotop.hu [izotop.hu]

- 5. Effects of dose and route of administration of cloprostenol on luteolysis, estrus and ovulation in beef heifers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. medkoo.com [medkoo.com]

- 9. amsbio.com [amsbio.com]

- 10. tribioscience.com [tribioscience.com]

- 11. researchgate.net [researchgate.net]

- 12. Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scilit.com [scilit.com]

- 14. Frontiers | Cloprostenol sodium improves reproductive performance of multiparous sows during lactation [frontiersin.org]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. msd-animal-health.co.in [msd-animal-health.co.in]

- 17. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Luteal changes after treatment with sub-luteolytic doses of prostaglandin (cloprostenol sodium) in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

Cloprostenol: A Technical Guide to a Synthetic Prostaglandin F2α Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloprostenol, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely utilized in veterinary medicine for the synchronization of estrus and termination of pregnancy.[1] Its mechanism of action is mediated through the prostaglandin F2α receptor (FP receptor), a G protein-coupled receptor (GPCR). This technical guide provides an in-depth overview of cloprostenol, including its chemical properties, mechanism of action, quantitative pharmacological data, detailed experimental protocols, and key signaling pathways.

Introduction

Prostaglandin F2α (PGF2α) is a naturally occurring hormone that plays a critical role in reproductive physiology, particularly in the regression of the corpus luteum (luteolysis).[2] Cloprostenol was developed as a synthetic analogue of PGF2α with a more potent and prolonged luteolytic activity.[3] This enhanced potency is attributed to structural modifications that increase its resistance to metabolic degradation.[4] Cloprostenol is a racemic mixture of two enantiomers, with the dextrorotatory ((+)-cloprostenol or d-cloprostenol) form being the biologically active component responsible for its luteolytic effects.[5][6]

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | (5Z)-7-[(1R,2R,3R,5S)-2-[(1E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid | [7] |

| Molecular Formula | C22H29ClO6 | [7] |

| Molar Mass | 424.91 g/mol | [7] |

| CAS Number | 40665-92-7 | [7] |

Mechanism of Action

Cloprostenol exerts its biological effects by acting as a selective agonist for the prostaglandin F2α receptor (FP receptor).[8] The FP receptor is a member of the G protein-coupled receptor superfamily and is primarily coupled to the Gq/11 class of G proteins.[7][9]

Activation of the FP receptor by cloprostenol initiates a cascade of intracellular signaling events, primarily through the activation of phospholipase C (PLC).[10] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11]

-

IP3-mediated Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[10] This rapid increase in cytosolic Ca2+ is a key trigger for many of the downstream cellular responses.

-

DAG-mediated Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).[12] PKC, in turn, phosphorylates a variety of target proteins, leading to the regulation of numerous cellular processes, including gene expression.[12]

In addition to the canonical Gq/PLC pathway, the FP receptor can also couple to other G proteins, such as G12/13, to activate the RhoA signaling pathway.[7] This pathway is involved in regulating cytoskeletal dynamics and cell shape changes.[13]

Signaling Pathways

Gq/PLC Signaling Pathway

The primary signaling cascade initiated by cloprostenol binding to the FP receptor is the Gq/PLC pathway, leading to intracellular calcium mobilization and PKC activation.

RhoA Signaling Pathway

Activation of the FP receptor can also lead to the stimulation of the RhoA signaling pathway, which is important for cytoskeletal reorganization.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for cloprostenol and its active enantiomer, d-cloprostenol.

Table 1: Receptor Binding Affinity and Potency

| Compound | Preparation | Assay | Parameter | Value | Reference |

| d-Cloprostenol | Bovine corpus luteum cell membranes | [3H]PGF2α Competition Binding | Relative Potency vs. PGF2α | Equipotent | [2] |

| dl-Cloprostenol | Bovine corpus luteum cell membranes | [3H]PGF2α Competition Binding | Relative Potency vs. d-Cloprostenol | ~150-fold less potent | [2] |

| d-Cloprostenol | Bovine myometrial cell membranes | [3H]PGF2α Competition Binding | Relative Potency vs. dl-Cloprostenol | ~10-fold more potent | [2] |

| Cloprostenol | Primary culture of rat adipocyte precursors | Adipose Differentiation Inhibition | IC50 | 3 x 10⁻¹² M | [8] |

Table 2: Pharmacokinetic Parameters

| Species | Compound | Dose & Route | Cmax | Tmax | Elimination Half-life (t½) | Reference |

| Cow | R-cloprostenol | 150 µg, IM | ~1.4 µg/L | ~90 minutes | 1 hour 37 minutes | [5] |

| Cow | Cloprostenol (¹⁴C-labeled) | 500 µg, IM | 0.43 µg free acid equivalent/L | ~30 minutes | 3 hours | [5] |

| Sow | R-cloprostenol | 75 µg, IM | ~2 µg/L | 30-80 minutes | 3 hours 10 minutes | [5] |

| Sow | Cloprostenol (¹⁴C-labeled) | 200 µg, IM | 0.70 µg/L | ~1 hour | - | [5] |

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol describes a method to determine the binding affinity of cloprostenol for the FP receptor using a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a tissue or cell line known to express the FP receptor (e.g., bovine corpus luteum, HEK293 cells transfected with the FP receptor).[14][15] Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes.[14] Resuspend the membrane pellet in an appropriate assay buffer.[14]

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled PGF2α analogue (e.g., [³H]PGF2α), and varying concentrations of unlabeled cloprostenol.[15][16] Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled PGF2α).[17]

-